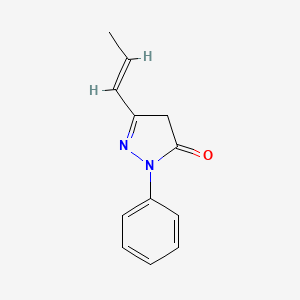![molecular formula C13H10N2O3 B12913042 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one CAS No. 896450-68-3](/img/structure/B12913042.png)
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring, with a methoxyphenyl group attached at the 6-position. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(phenacyloxy)pyrimidine-5-carbonitriles with suitable reagents under specific conditions. For example, the reaction of 5-cyano-2-methylsulfanyl-4(3H)-pyrimidinone with 4-substituted ω-bromoacetophenones in the presence of potassium carbonate and a catalytic amount of potassium iodide in anhydrous acetonitrile medium can yield the desired furo[2,3-d]pyrimidine system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the furan or pyrimidine rings.
Substitution: The methoxyphenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups at specific positions on the molecule.
科学的研究の応用
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: Used in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to interact with vascular endothelial growth factor receptor 2 (VEGFR2), inhibiting its activity and thereby affecting angiogenesis . The compound’s effects are mediated through binding to the active site of the receptor, leading to inhibition of downstream signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 6-(4-Chlorophenyl)furo[2,3-d]pyrimidin-2(1H)-one
- 6-(4-Ethylphenyl)furo[2,3-d]pyrimidin-2(1H)-one
- 6-(4-Methylthio)phenyl)furo[2,3-d]pyrimidin-2(1H)-one
Uniqueness
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. Compared to its analogs with different substituents, the methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications .
特性
CAS番号 |
896450-68-3 |
|---|---|
分子式 |
C13H10N2O3 |
分子量 |
242.23 g/mol |
IUPAC名 |
6-(4-methoxyphenyl)-1H-furo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C13H10N2O3/c1-17-10-4-2-8(3-5-10)11-6-9-7-14-13(16)15-12(9)18-11/h2-7H,1H3,(H,14,15,16) |
InChIキー |
LRERUZHDNYEGAC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC3=C(O2)NC(=O)N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)






![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)
![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)





